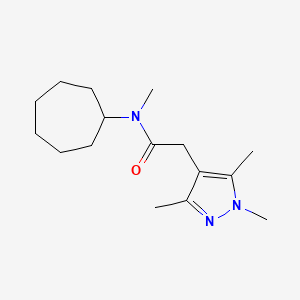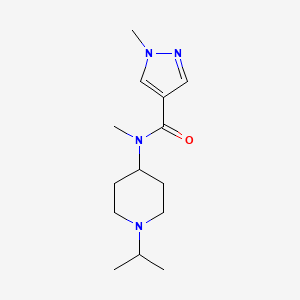
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels.
Mechanism of Action
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors work by inhibiting the activity of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, an enzyme that breaks down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels. By inhibiting N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have a number of biochemical and physiological effects. In addition to increasing insulin secretion and lowering blood glucose levels, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors may also have cardioprotective effects, as they have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.
Advantages and Limitations for Lab Experiments
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have a number of advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. However, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors may have variable effects depending on the experimental conditions, and their effects may be confounded by other factors such as diet and exercise.
Future Directions
There are a number of future directions for research on N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors. Another area of research is the investigation of the long-term effects of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors on beta-cell function and cardiovascular outcomes. Additionally, there is a need for more research on the optimal use of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors in combination with other antidiabetic agents.
Synthesis Methods
The synthesis of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors involves the reaction of a pyrazole-4-carboxamide with a piperidine derivative. For example, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide can be synthesized by reacting N,N-dimethylpyrazole-4-carboxamide with 1-benzyl-4-(2,2,2-trifluoroethoxy)piperidine.
Scientific Research Applications
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Clinical trials have shown that N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors are effective in improving glycemic control, reducing HbA1c levels, and lowering fasting and postprandial glucose levels. N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have also been shown to have a favorable safety profile, with a low risk of hypoglycemia and weight gain.
properties
IUPAC Name |
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(2)18-7-5-13(6-8-18)17(4)14(19)12-9-15-16(3)10-12/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOHNGAWBOBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

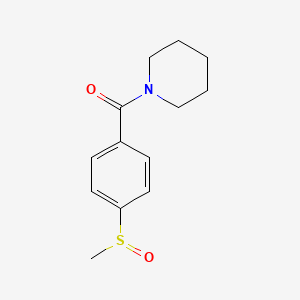
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
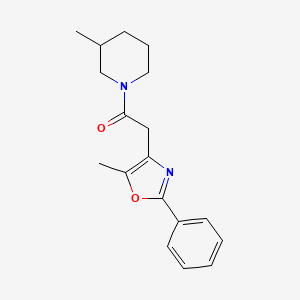
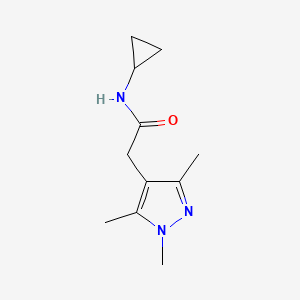
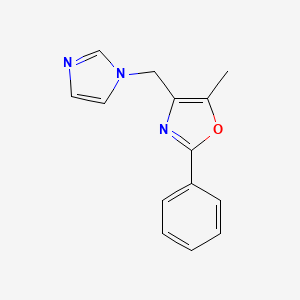
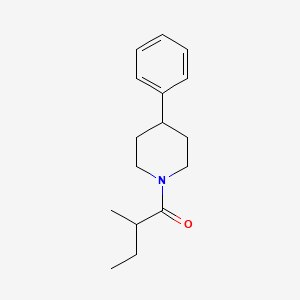
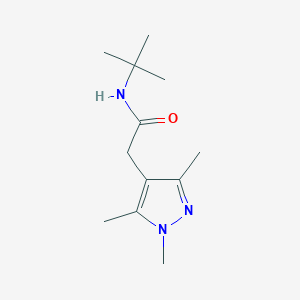
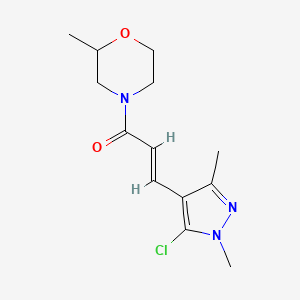
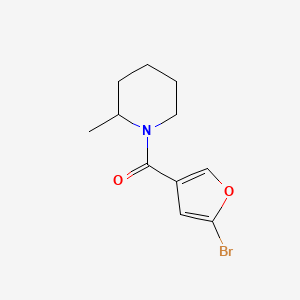
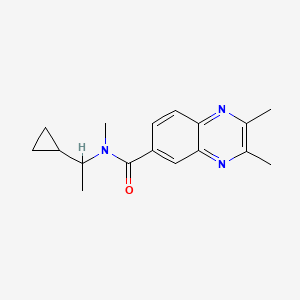
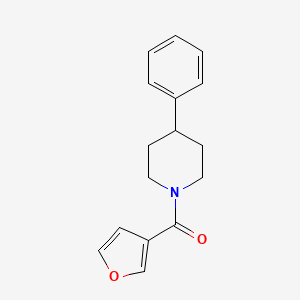
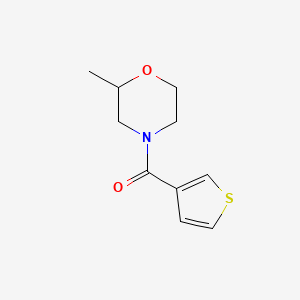
![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
